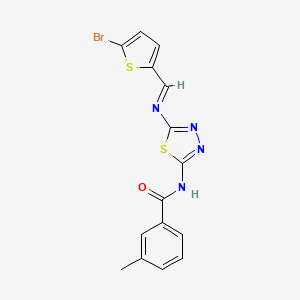

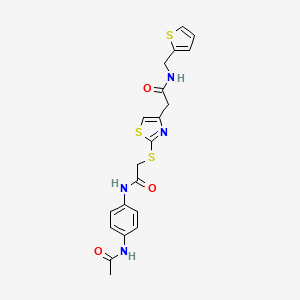

![molecular formula C9H7ClN2O B2829297 2-氯-1-咪唑并[1,5-a]吡啶-1-基-乙酮 CAS No. 51132-06-0](/img/structure/B2829297.png)

2-氯-1-咪唑并[1,5-a]吡啶-1-基-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The structures of some complexes based on similar compounds were determined by single-crystal X-ray diffraction analysis . The binuclear complexes are isostructural. The two metal ions of each complex show different coordination environments .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .科学研究应用

Medicinal Chemistry and Drug Development

Imidazo[1,5-a]pyridine derivatives exhibit promising pharmacological activities. Researchers have explored their potential as anti-cancer agents, kinase inhibitors, and anti-inflammatory drugs. The unique structural features of 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone make it an attractive scaffold for designing novel pharmaceutical compounds. Its interactions with biological targets and potential therapeutic applications warrant further investigation .

Optoelectronic Devices and Luminescent Materials

The conjugated system in imidazo[1,5-a]pyridine derivatives contributes to their luminescent properties. These compounds can serve as emitters in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. Researchers have explored their use in confocal microscopy and imaging due to their fluorescence properties. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could play a role in developing advanced optoelectronic materials .

Materials Science and Surface Modification

Functionalized imidazo[1,5-a]pyridines can be incorporated into polymers, coatings, and nanomaterials. Their presence enhances material properties such as stability, adhesion, and conductivity. Researchers have investigated the use of these derivatives for surface modification, corrosion protection, and catalysis. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone may contribute to innovative material design .

Agrochemicals and Crop Protection

Imidazo[1,5-a]pyridine-based compounds have been explored as agrochemicals due to their pesticidal and herbicidal activities. Their mode of action involves disrupting key biological processes in pests and weeds. Researchers have synthesized derivatives with improved selectivity and reduced environmental impact. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could contribute to sustainable crop protection strategies .

Antibacterial Agents and Infectious Disease Research

Recent studies highlight the antibacterial potential of imidazo[1,5-a]pyridine analogues. These compounds exhibit activity against Mycobacterium tuberculosis (TB) and other bacterial pathogens. Researchers have investigated their mechanisms of action and explored their use in drug-resistant TB treatment. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone may play a role in combating infectious diseases .

Coordination Chemistry and Metal Complexes

The nitrogen-rich imidazo[1,5-a]pyridine scaffold readily forms coordination complexes with transition metals. These complexes exhibit diverse properties, including luminescence, catalysis, and magnetic behavior. Researchers have explored their use in molecular sensors and catalysts. 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone could serve as a ligand in metal coordination chemistry .

作用机制

Target of Action

Compounds with similar imidazo[1,5-a]pyridine structures have been reported to interact with various targets, such as cholinesterase enzymes , and have been used to form complexes with FeII, CoII, and NiII ions .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been known to exhibit a broad range of chemical and biological properties . They have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which show different coordination environments .

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar imidazo[1,5-a]pyridine structures have demonstrated various biological activities, such as cholinesterase inhibition , and have been used in the synthesis of complexes with FeII, CoII, and NiII ions, which have shown catalytic properties .

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out under solvothermal conditions .

属性

IUPAC Name |

2-chloro-1-imidazo[1,5-a]pyridin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-7-3-1-2-4-12(7)6-11-9/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDIBCIERXEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

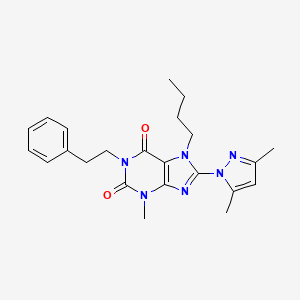

![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)

![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)

![1-[5-Tert-butyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2829223.png)

![2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2829227.png)

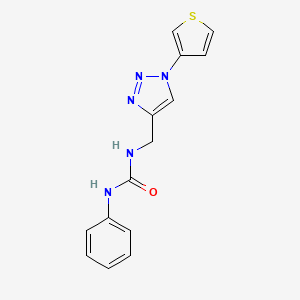

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2829229.png)

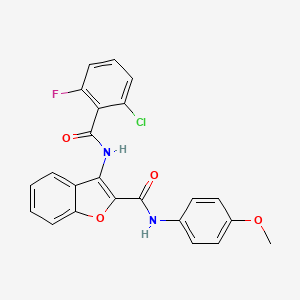

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)